molecular formula C18H17N3O2S B5561138 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide

Cat. No. B5561138
M. Wt: 339.4 g/mol
InChI Key: ZZJQNTMCJCOLIZ-UHFFFAOYSA-N
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Description

“N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide” is a chemical compound. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a thiazine ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms . The presence of these heterocyclic rings suggests that this compound might have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzimidazole ring fused with a thiazine ring, and it has a methoxy group (-OCH3) and an amide group (-CONH2) attached .


Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the benzimidazole and thiazine rings, as well as the methoxy and amide groups. For instance, the presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group might increase its solubility in organic solvents, while the amide group might allow it to form hydrogen bonds .

Scientific Research Applications

Drug Metabolism and Toxicity

Research has identified toxic metabolites formed from thiabendazole, a compound closely related to "N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide", emphasizing the importance of understanding the metabolic pathways and potential toxicities of such compounds. Studies on mice have shown that thiabendazole undergoes metabolic transformations producing thioamides and alpha-dicarbonyl fragments, highlighting the critical nature of assessing metabolic by-products for safety evaluation (Mizutani, Yoshida, & Kawazoe, 1994).

Anticonvulsant Activity

A series of compounds, including 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, have been synthesized for their potential anticonvulsant activity. These studies provide insights into the chemical modifications that can enhance the therapeutic potential of benzothiazine derivatives (Zhang et al., 2010).

Antimicrobial and Antifungal Activity

Novel benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have identified compounds with significant in vitro activity against various bacterial and fungal strains, offering a basis for the development of new antimicrobial agents (Maddila et al., 2016).

Anticancer Properties

Thiabendazole-derived 1,2,3-triazole compounds have shown promising anticancer properties, including the induction of apoptosis in cancer cell lines. These findings suggest the potential of benzimidazole derivatives in cancer therapy, particularly through the mechanism of apoptotic cell death (El Bourakadi et al., 2020).

Enzyme Inhibition

Research on benzimidazole compounds, including their derivatives, has also explored their role as enzyme inhibitors. For example, compounds have been identified that act as inhibitors of the gastric (H+/K+)-ATPase, providing insights into their potential therapeutic applications in conditions like gastric acid-related diseases (Homma et al., 1997).

properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-5-3-2-4-13(16)18(22)19-12-6-7-15-14(10-12)20-17-11-24-9-8-21(15)17/h2-7,10H,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJQNTMCJCOLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N4CCSCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide

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